molecular formula C9H14NO3P B14639664 Dimethyl [(2-aminophenyl)methyl]phosphonate CAS No. 54006-10-9

Dimethyl [(2-aminophenyl)methyl]phosphonate

Cat. No.: B14639664
CAS No.: 54006-10-9
M. Wt: 215.19 g/mol
InChI Key: JDOZNHBYRZNGEG-UHFFFAOYSA-N
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Description

2-[(Dimethoxyphosphinyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phosphinyl group attached to the methyl group, which is further connected to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethoxyphosphinyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.

Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60°C) using sodium hydroxide as a base.

Industrial Production Methods

Industrial production of 2-[(Dimethoxyphosphinyl)methyl]aniline may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethoxyphosphinyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-[(Dimethoxyphosphinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethoxyphosphinyl)methyl]aniline is unique due to the presence of the dimethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

54006-10-9

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethyl)aniline

InChI

InChI=1S/C9H14NO3P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3

InChI Key

JDOZNHBYRZNGEG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC=CC=C1N)OC

Origin of Product

United States

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